1,4-Diphenylbutadiyne

Molecular Electronics Charge Density Analysis Conjugation

1,4-Diphenylbutadiyne (DPB, CAS 886-66-8) is a high-purity conjugated diyne with near-ideal triple-bond character, distinct from diphenylacetylene in conjugation and transport properties. Leverage DPB's pressure-induced polymerization (5 GPa) for catalyst-free graphitic nanoribbon synthesis; its ultra-low fluorescence (Φ=0.00161) for quenching in FRET assays; and its well-defined crystal structure for predictable organometallic complex geometry. Essential for advanced materials, photophysics, and catalysis R&D. Order high-purity DPB today.

Molecular Formula C16H10
Molecular Weight 202.25 g/mol
CAS No. 886-66-8
Cat. No. B1203910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylbutadiyne
CAS886-66-8
Synonyms1,4-diphenylbutadiyne
1,4-diphenylbutadiyne, ion (1+)
1,4-DPB
Molecular FormulaC16H10
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC#CC2=CC=CC=C2
InChIInChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H
InChIKeyHMQFJYLWNWIYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylbutadiyne (CAS 886-66-8) Procurement Guide: Key Identifiers and Core Properties


1,4-Diphenylbutadiyne (DPB, CAS 886-66-8) is a conjugated aromatic diyne with the formula C₁₆H₁₀, characterized by a linear, rigid core of two phenyl rings linked by a butadiyne chain . It is a white to pale cream crystalline solid with a melting point of 86–88°C, a boiling point of 210°C at 3 mmHg, and a molecular weight of 202.25 g/mol . Its low fluorescence quantum yield (Φ = 0.00161 in ethanol) and strong UV absorption (λmax = 326 nm, ε = 27,800 L·mol⁻¹·cm⁻¹) are well-documented, underpinning its role in photophysical and materials science research [1].

Why 1,4-Diphenylbutadiyne Cannot Be Replaced by Diphenylacetylene or Other Simple Acetylenes


1,4-Diphenylbutadiyne (DPB) is not interchangeable with its closest analog, diphenylacetylene (DPA), due to fundamental differences in electronic conjugation and bond character. Experimental charge density analysis reveals that DPB's two triple bonds retain near-ideal triple-bond character, whereas DPA's single triple bond exhibits significant double-bond character from extended conjugation [1]. This reduced conjugation in DPB directly impacts its transport properties, making it less conducting than DPA [1]. Furthermore, time-resolved resonance Raman studies show that the unpaired electron in DPB's radical states is distributed over two C≡C bonds, leading to smaller vibrational frequency shifts (Δν) compared to DPA [2]. These electronic and structural distinctions dictate that DPB and DPA are not interchangeable in applications requiring precise control over conjugation, conductivity, or excited-state dynamics.

Quantitative Differentiation of 1,4-Diphenylbutadiyne vs. Key Comparators


Bond Character and Conductivity: DPB vs. Diphenylacetylene

Charge density analysis shows that 1,4-diphenylbutadiyne (DPB) retains near-ideal triple bond character (C≡C), while diphenylacetylene (DPA) exhibits significant double-bond character due to extended conjugation. This reduced conjugation in DPB results in lower electrical conductivity relative to DPA, as determined by Landauer's formalism [1].

Molecular Electronics Charge Density Analysis Conjugation

Radical State Vibrational Shifts: DPB vs. Diphenylacetylene

Time-resolved resonance Raman spectroscopy reveals that the C≡C symmetric stretch frequency shift (Δν) upon formation of the radical cation (R⁺), radical anion (R⁻), and triplet state (T₁) is smaller for DPB than for diphenylacetylene (DPA). For DPB, the shifts from the ground state (2219 cm⁻¹) are: R⁺ (2156 cm⁻¹), R⁻ (2108 cm⁻¹), T₁ (1999 cm⁻¹). These shifts are less pronounced than those observed for DPA, indicating that the unpaired electron is distributed over both triple bonds in DPB, reducing bond weakening [1].

Radical Chemistry Time-Resolved Spectroscopy Excited States

Pressure-Induced Polymerization Onset and Product Tunability

1,4-Diphenylbutadiyne (DPB) undergoes solid-state pressure-induced polymerization with an onset near 5 GPa, forming optically tunable poly(diphenylbutadiyne) (PDPB) [1]. At pressures above 15 GPa, a non-hexagonally packed crystalline array with mixed sp²/sp³ character is formed [1]. This behavior is distinct from other diacetylenes like 10,12-pentacosadiynoic acid (PCDA), which polymerizes at ambient pressure upon UV irradiation or heating, and offers unique optical tunability controlled by compression extent [1].

High-Pressure Chemistry Polymerization Materials Synthesis

Crystal Structure Precision and Complexation Bond Length Changes

The crystal structure of 1,4-diphenylbutadiyne (DPB) was refined to R=0.077 in monoclinic space group P2₁/n (a=6.6152(6), b=6.0768(7), c=14.634(1) Å, β=100.981(8)°, V=577.5(2) ų), improving precision threefold over the original determination [1]. Upon complexation with Co₂(CO)₆, the C≡C triple bond elongates from the free ligand value (not explicitly given but ~1.20 Å) to 1.346(3) Å, with concomitant angle reduction at the diyne carbon atoms to 134.1(3)–144.9(3)° [1].

X-ray Crystallography Organometallic Chemistry Coordination Complexes

Fluorescence Quantum Yield: A Distinct Low-Emitter Profile

1,4-Diphenylbutadiyne (DPB) exhibits a very low fluorescence quantum yield of Φ = 0.00161 in ethanol [1]. This contrasts sharply with many conjugated aromatic compounds, such as anthracene (Φ ≈ 0.30) or substituted diphenylbutadiynes (reported yields up to 0.99 in some derivatives) [2]. The low Φ indicates that non-radiative decay pathways dominate excited-state relaxation, making DPB a useful model for studying fluorescence quenching and energy transfer mechanisms.

Photophysics Fluorescence Spectroscopy Energy Transfer

UV Absorption Profile: Strong UV Absorber with Specific Extinction Coefficient

1,4-Diphenylbutadiyne (DPB) exhibits a strong UV absorption maximum at 326 nm with a molar extinction coefficient (ε) of 27,800 L·mol⁻¹·cm⁻¹ in ethanol [1]. For comparison, diphenylacetylene (DPA) shows λmax at 296 nm (ε not directly comparable from this source), and 1,4-diphenyl-1,3-butadiene (DPBD) absorbs at shorter wavelengths. The red-shifted absorption and high ε of DPB relative to DPA is consistent with extended conjugation.

UV-Vis Spectroscopy Photochemistry Molecular Photophysics

Optimal Use Cases for 1,4-Diphenylbutadiyne Based on Quantified Differentiation


Pressure-Controlled Synthesis of Crystalline Graphitic Nanoribbons

Leveraging DPB's pressure-induced polymerization onset at 5 GPa and phase transformation above 15 GPa [1], researchers can synthesize well-ordered graphitic nanoribbons without catalysts, templates, or solvents. This route is particularly valuable for creating atomically precise carbon materials for electronics and energy storage.

Model Compound for Radical Ion Delocalization Studies

The smaller vibrational frequency shifts in DPB's radical states (Δν of -63 cm⁻¹ for R⁺, -111 cm⁻¹ for R⁻, and -220 cm⁻¹ for T₁ relative to ground state) compared to diphenylacetylene [1] make it an ideal probe for investigating electron delocalization in conjugated diynes. It serves as a benchmark system for time-resolved spectroscopic studies of radical ions and triplet states.

Low-Fluorescence Scaffold for Energy Transfer and Quenching Experiments

With a fluorescence quantum yield of only 0.00161 [1], DPB is a near-non-emissive chromophore that can be used as an energy acceptor or quencher in FRET (Förster resonance energy transfer) assays and photochemical studies where background fluorescence must be minimized.

Precision Organometallic Scaffold for Metal Complex Design

The refined crystal structure of DPB (R=0.077) and its well-characterized C≡C bond elongation to 1.346(3) Å upon Co₂(CO)₆ complexation [1] provide a reliable platform for designing organometallic complexes with predictable geometries. This is essential for catalysis and materials chemistry where precise ligand control is required.

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